![molecular formula C24H31NO B1226697 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol CAS No. 57734-80-2](/img/structure/B1226697.png)
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol is a sesquiterpenoid.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octan-3-ones, including compounds structurally related to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol, have been explored for their synthesis and structural properties. For instance, a study by Sonar, Parkin, and Crooks (2006) involved the synthesis and X-ray analysis of a series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones to understand their molecular conformation in crystal structures (Sonar, Parkin, & Crooks, 2006).
Ring Expansion to Azepanes
Another application is seen in the work by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012), where the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to the formation of chiral-bridged azepanes. This process involved a high yielding, stereoselective ring expansion to a novel 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Synthesis and Derivatives
Moreover, researchers like Sun Yu (2011) have been involved in the synthesis of derivatives of 1-azabicyclo[2.2.2]octan-3-one, providing insights into the influence factors of specific reactions like Aldol condensation. This research helps in optimizing reaction conditions for synthesizing similar compounds (Sun Yu, 2011).
Homopolymers with Antibacterial Activity
In the field of polymer chemistry, Kumar, Mageswari, Nithya, and Subramanian (2017) synthesized monomers related to 1-azabicyclo[2.2.2]octane and their homopolymers. They investigated their antibacterial activity, highlighting potential applications in medical and health-related fields (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Antiprotozoal Activities
Berger, Seebacher, Saf, Kaiser, Brun, and Weis (2006) explored the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, which are structurally akin to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol. Their findings suggest potential applications in developing antiprotozoal agents (Berger et al., 2006).
Conformational Studies
Radchenko, Kopylova, Grygorenko, and Komarov (2009) reported on the practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, providing insights into their conformational properties and potential uses in pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Propriétés
Numéro CAS |
57734-80-2 |
|---|---|
Nom du produit |
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
Formule moléculaire |
C24H31NO |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C24H31NO/c1-16-5-7-21(13-18(16)3)24(26,22-8-6-17(2)19(4)14-22)23-15-25-11-9-20(23)10-12-25/h5-8,13-14,20,23,26H,9-12,15H2,1-4H3 |
Clé InChI |
AIEOARPRTKSOKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)

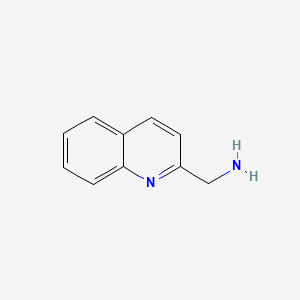
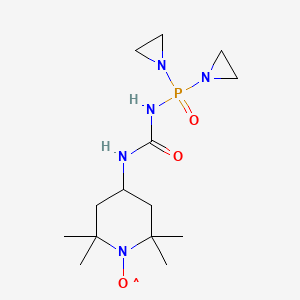

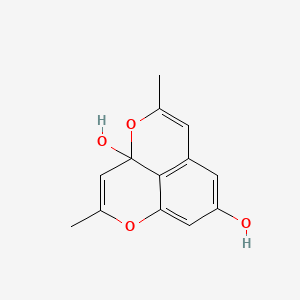
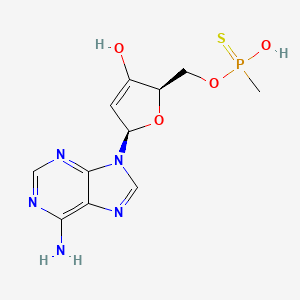
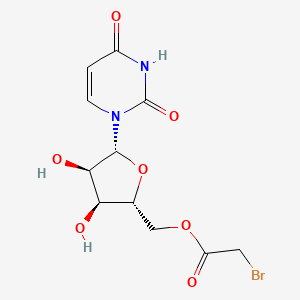
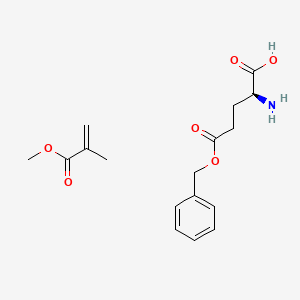
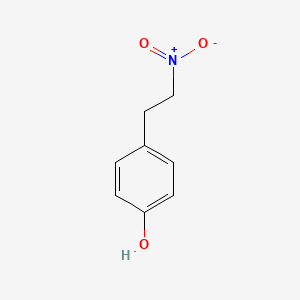
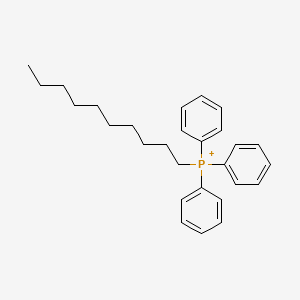

![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1226639.png)